

# Spectroscopic Profile of 1-Hydroxycanthin-6-one: A Technical Guide

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## Compound of Interest

Compound Name: 1-Hydroxycanthin-6-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **1-Hydroxycanthin-6-one**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for **1-Hydroxycanthin-6-one** are not readily available in the cited literature, this guide includes the reported Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with general characteristics for IR and UV-Vis spectra based on closely related canthin-6-one alkaloids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of organic molecules. The following tables summarize the reported  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-Hydroxycanthin-6-one**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Hydroxycanthin-6-one** (in MeOD- $d_4$ , 600 MHz)[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.79	d	5.2	H-4
8.23	d	5.2	H-5
8.12	d	7.8	H-8
7.98	d	8.2	H-11
7.68	t	7.7	H-10
7.48	t	7.5	H-9

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Hydroxycanthin-6-one** (in DMSO- $d_6$ , 150 MHz)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
160.0	C-6
150.9	C-1
145.4	C-13
142.1	C-11a
138.0	C-4
131.0	C-10
129.2	C-7a
123.1	C-9
121.8	C-8
120.3	C-11
119.5	C-12a
116.0	C-5
114.8	C-7

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **1-Hydroxycanthin-6-one**[\[1\]](#)

Ionization Mode	Calculated m/z	Found m/z	Molecular Formula
ESI+	[M+H] <sup>+</sup>	Not specified	C <sub>14</sub> H <sub>9</sub> N <sub>2</sub> O <sub>2</sub>

## Infrared (IR) Spectroscopy

While specific IR data for **1-Hydroxycanthin-6-one** is not available in the provided results, canthin-6-one alkaloids typically exhibit characteristic absorption bands corresponding to their functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for **1-Hydroxycanthin-6-one**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400	O-H stretch (hydroxyl group)
~1660	C=O stretch (amide carbonyl in the lactam ring)
1600-1450	C=C stretch (aromatic rings)
~1300-1000	C-N and C-O stretching

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of canthin-6-one alkaloids is characterized by multiple absorption bands due to the extended  $\pi$ -electron system of the tetracyclic aromatic core. The exact absorption maxima can be influenced by the position of substituents.

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for **1-Hydroxycanthin-6-one**

Solvent	Expected $\lambda_{\text{max}}$ (nm)
Methanol or Ethanol	~220-250, ~280-300, ~350-380

## Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of natural products like **1-Hydroxycanthin-6-one**.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the isolated compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{MeOD-d}_4$ ).  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

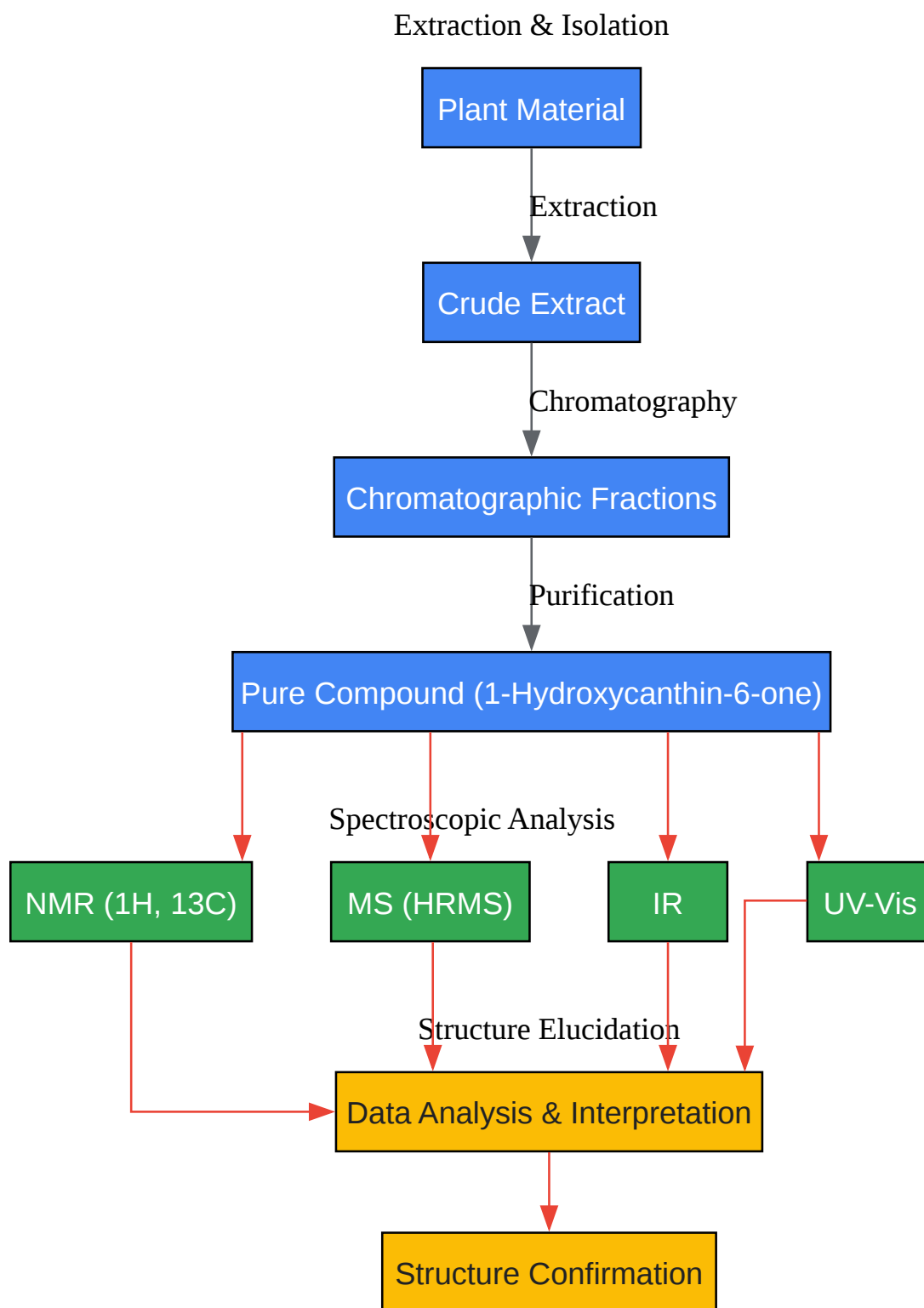
**Mass Spectrometry (MS):** High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

**Infrared (IR) Spectroscopy:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

**Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

## Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like **1-Hydroxycanthin-6-one**.



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Caption: General workflow for the isolation and spectroscopic characterization of **1-Hydroxycanthin-6-one**.

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## References

- 1. researchgate.net [researchgate.net]
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